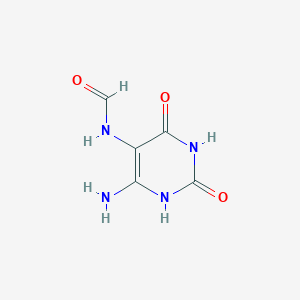

6-Amino-5-formamido-uracil

Description

Contextualization within Uracil (B121893) Chemistry and Pyrimidine (B1678525) Derivatives

Uracil and its analogues are a significant class of pyrimidine derivatives due to their biological importance and versatile chemical reactivity. labmix24.com The 6-aminouracil (B15529) scaffold, in particular, is an excellent building block in synthetic chemistry. semanticscholar.org The presence of a free amino group and an activated C-5 position makes 6-aminouracils effective nucleophiles, enabling a wide range of condensation and electrophilic substitution reactions. semanticscholar.org

The chemical behavior of 6-aminouracil derivatives is diverse; reactions can proceed through the exocyclic amino group or, more commonly, through the nucleophilic C-5 carbon. semanticscholar.org The introduction of a formamido group at the C-5 position, creating 6-Amino-5-formamido-uracil, is a key transformation. This functionalization is significant as it modifies the electronic properties of the pyrimidine ring and serves as a critical step in building fused heterocyclic structures, such as xanthines. google.comresearchgate.net The study of formylation reactions on 6-aminopyrimidines has shown that substitution at the C-5 position is favored when the pyrimidine ring lacks significant heteroaromatic character. researchgate.net This reactivity makes this compound and its N-substituted analogues important intermediates for creating a variety of substituted and heteroannulated pyrimidines. semanticscholar.org

Historical Perspectives on Structural Investigations of Formamido-Substituted Uracils

The study of formamido-substituted uracils is historically linked to the synthesis of purine (B94841) systems. A common and long-standing synthetic strategy involves the creation of a pyrimidine ring with vicinal amino groups (at positions 5 and 6), which can then be cyclized to form a fused imidazole (B134444) ring. acs.org A key step in many of these syntheses is the formylation of a 5-amino group. google.comresearchgate.net

Early and established methods for preparing the direct precursor to this compound, 5,6-diaminouracil (B14702), often involve the reduction of 6-amino-5-nitrosouracil (B44844). acs.org Reagents such as sodium hydrosulfite have proven effective for this reduction. acs.org Following the formation of the 5,6-diaminouracil, treatment with formic acid yields the 5-formamido derivative. prepchem.com One documented method involves boiling 5,6-diaminouracil sulfate (B86663) with 90% formic acid and sodium formate, causing the product to precipitate from the solution. prepchem.com An analogous strategy involves the reduction of a 5-nitrosouracil (B8612814) derivative directly in a formic acid medium using zinc powder, which accomplishes reduction and formylation in a single pot to yield the 5-formamido product.

These formamido derivatives are often not the final target but crucial intermediates. For instance, historical patent literature describes the formylation of 5-amino-6-aminouracil derivatives by heating with aqueous formic acid, with the resulting formyl compound being subsequently cyclized with alkali to produce various substituted xanthines. google.com This multi-step process—nitrosation, reduction to a diamine, formylation, and finally cyclization—represents a classic pathway in heterocyclic chemistry that highlights the utility of this compound as a structural stepping stone. researchgate.net

Detailed Research Findings

Research on this compound primarily revolves around its synthesis from readily available pyrimidine precursors. The data below summarizes key synthetic approaches and the physicochemical properties of its well-characterized N,N'-dimethyl derivative, which serves as a useful reference point.

Physicochemical Properties

Explicit experimental data for the parent compound, this compound, is not widely available in public databases. However, its N,N'-dimethylated analog, 6-Amino-5-formamido-1,3-dimethyluracil, is well-documented and often used in related research. The properties of this analog provide insight into the characteristics of this class of compounds.

| Property | Value (for 1,3-dimethyl derivative) | Source |

|---|---|---|

| Molecular Formula | C7H10N4O3 | nih.govlookchem.com |

| Molecular Weight | 198.18 g/mol | nih.gov |

| Melting Point | 265-267 °C | lookchem.com |

| Boiling Point (at 760 mmHg) | 347.5 °C | lookchem.com |

| Density | 1.46 g/cm³ (Predicted) | lookchem.com |

| XLogP3 | -0.6 | nih.govlookchem.com |

| Hydrogen Bond Donor Count | 2 | lookchem.com |

| Hydrogen Bond Acceptor Count | 4 | lookchem.com |

Synthetic Approaches

The synthesis of this compound and its derivatives typically follows established routes in pyrimidine chemistry, starting from 6-aminouracil or its derivatives.

| Precursor | Reagents | Key Transformation | Source |

|---|---|---|---|

| 5,6-Diaminouracil sulfate | 90% Formic acid, Sodium formate | Direct formylation of the 5-amino group by heating. | prepchem.com |

| 6-Amino-5-nitrosouracil derivatives | Zinc powder, Formic acid | Reductive formylation where the nitroso group is reduced to an amine and subsequently formylated in situ. | |

| Substituted 5-amino-6-aminouracils | Aqueous formic acid | Formylation of the 5-amino group to yield an intermediate for xanthine (B1682287) synthesis. | google.com |

| Substituted 6-amino-5-nitrosouracils | 1. Reduction (e.g., with sodium dithionite) 2. Formylation | A two-step process involving isolation of the diamine intermediate followed by formylation. | researchgate.netacs.org |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(6-amino-2,4-dioxo-1H-pyrimidin-5-yl)formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O3/c6-3-2(7-1-10)4(11)9-5(12)8-3/h1H,(H,7,10)(H4,6,8,9,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXFCLTUTLJGYOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)NC1=C(NC(=O)NC1=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30578005 | |

| Record name | N-(6-Amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30578005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10184-00-6 | |

| Record name | N-(6-Amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30578005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Foundational Synthetic Routes to 6-Amino-5-formamido-uracil

The synthesis of this compound is typically achieved through a multi-step process starting from more common uracil (B121893) precursors. These foundational routes establish the core pyrimidine (B1678525) ring and then strategically introduce the necessary functional groups at the C5 and C6 positions.

Approaches Involving Formylation Reactions

The final and defining step in the synthesis of this compound is the formylation of its direct precursor, 5,6-diaminouracil (B14702). This reaction selectively introduces a formyl group (-CHO) onto the more nucleophilic amino group at the C5 position. The choice of formylating agent is critical to ensure high yield and prevent side reactions.

Commonly employed methods for this transformation include heating 5,6-diaminouracil with formamide (B127407) or formic acid. The reaction with formamide is a straightforward approach where formamide serves as both the reagent and, in some cases, the solvent. Alternatively, refluxing with formic acid can also achieve the desired N-formylation. The reaction proceeds by nucleophilic attack of the 5-amino group on the formylating agent, followed by dehydration to yield the stable amide product. This selective formylation is a key transformation that sets the stage for subsequent cyclization reactions to form purine (B94841) ring systems.

Derivatization from Precursor Aminouracils

The journey to this compound almost invariably begins with a simpler, readily available aminouracil, most commonly 6-aminouracil (B15529). This precursor undergoes a series of chemical modifications to introduce the second amino group at the C5 position, thereby creating the key intermediate, 5,6-diaminouracil.

This transformation is classically achieved through a nitrosation-reduction sequence. 6-aminouracil is first treated with a nitrosating agent, such as sodium nitrite (B80452) in an acidic medium (e.g., acetic or hydrochloric acid), to introduce a nitroso group (-NO) at the electron-rich C5 position. orgsyn.org This step yields the intensely colored 6-amino-5-nitrosouracil (B44844). The nitroso group is then reduced to a primary amino group. A common and effective reducing agent for this purpose is sodium hydrosulfite (Na₂S₂O₄), which efficiently converts the nitroso intermediate into 5,6-diaminouracil. orgsyn.org This diaminouracil is the pivotal substrate for the final formylation step described previously.

Advanced Synthetic Strategies for Analogue Generation

While foundational routes focus on the parent compound, advanced strategies are employed to generate a diverse library of analogues. These methods introduce substituents on the uracil ring or the formamido group, often to modulate the chemical properties of the final products, such as xanthine (B1682287) derivatives.

Nitrosation-Reduction-Formylation Pathways

The same foundational nitrosation-reduction-formylation pathway is a robust and versatile method for creating N-substituted analogues of this compound. By starting with N1- or N3-alkylated 6-aminouracils, this three-step sequence can be used to produce a wide range of N-substituted final products.

For instance, starting with 1-methyl-6-aminouracil or 1,3-dimethyl-6-aminouracil, the sequence proceeds as follows:

Nitrosation: Treatment with sodium nitrite and acid introduces the nitroso group at C5.

Reduction: Subsequent reduction, typically with sodium hydrosulfite, converts the 5-nitroso group to a 5-amino group, yielding the corresponding N-alkylated 5,6-diaminouracil.

Formylation: The final formylation step provides the N-alkylated this compound derivative.

This pathway is fundamental in medicinal chemistry for the synthesis of methylxanthines like theophylline (B1681296) and caffeine (B1668208), where the formamidouracil derivative serves as a key, albeit often unisolated, intermediate that undergoes in-situ cyclization.

| Step | Starting Material | Key Reagents | Intermediate/Product | Purpose |

|---|---|---|---|---|

| 1 | 6-Aminouracil (or N-alkylated derivative) | NaNO₂, Acid (e.g., HCl, Acetic Acid) | 6-Amino-5-nitrosouracil derivative | Introduction of a functional group at C5 |

| 2 | 6-Amino-5-nitrosouracil derivative | Sodium Hydrosulfite (Na₂S₂O₄) | 5,6-Diaminouracil derivative | Formation of the key diamino precursor |

| 3 | 5,6-Diaminouracil derivative | Formamide or Formic Acid | 6-Amino-5-formamidouracil derivative | Installation of the formamido group |

Condensation-Cyclization Methods for Substituted Aminouracils

To generate analogues with substituents larger than a formyl group at the 5-amido position, direct condensation of 5,6-diaminouracils with various carboxylic acids is a powerful strategy. frontiersin.org This approach produces 6-amino-5-carboxamidouracils, which are direct precursors to 8-substituted xanthines. nih.govnih.gov

The reaction requires a coupling agent to activate the carboxylic acid, facilitating amide bond formation. A variety of modern coupling reagents can be employed, such as COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate). frontiersin.org This method is notable for its speed, high yields, and tolerance of a wide range of functional groups on both the diaminouracil and the carboxylic acid. nih.gov The reaction is highly regioselective, with acylation occurring exclusively at the 5-amino group. frontiersin.org

| 5,6-Diaminouracil Derivative | Carboxylic Acid | Coupling Reagent | Product Yield | Reference |

|---|---|---|---|---|

| 1,3-Dimethyl-5,6-diaminouracil | Phenylacetic acid | COMU | 85% | frontiersin.org |

| 3-Ethyl-5,6-diaminouracil | Benzoic acid | COMU | 87% | nih.gov |

| 3-Ethyl-5,6-diaminouracil | Cinnamic acid | COMU | 80% | nih.gov |

| 1-Methyl-5,6-diaminouracil | Benzoic acid | COMU | 78% | frontiersin.org |

| 1,3-Dipropyl-5,6-diaminouracil | 4-Methoxybenzoic acid | COMU | 87% | frontiersin.org |

Green Chemistry Approaches in Uracil Synthesis

Recent advancements in chemical synthesis have emphasized the development of environmentally benign processes. In the context of uracil chemistry, green approaches have been applied to the synthesis of the necessary precursors. The Traube synthesis, a classical method for preparing 6-aminouracils via the condensation of urea (B33335) with cyanoacetic esters, has been improved by using solvent-free conditions under microwave irradiation. This modification significantly reduces reaction times and avoids the use of volatile organic solvents.

Chemical Reactivity and Functional Group Interconversions

The chemical behavior of this compound is dictated by the interplay of its constituent functional groups. The electron-rich pyrimidine ring, substituted with both an amino and a formamido group, is amenable to a range of chemical transformations.

Oxidation Reactions and Derived Products

While specific oxidation reactions of this compound are not extensively documented in readily available literature, the oxidation of related uracil derivatives suggests potential pathways. For instance, the oxidation of 5-hydroxy-6-methyluracil with molecular oxygen in the presence of copper(II) chloride yields 5,5,6-trihydroxy-6-methylpyrimidine-2,4-dione. researchgate.net However, it has been noted that 6-aminouracil does not undergo oxidation under similar conditions, suggesting that the amino group at the 6-position may deactivate the ring towards certain oxidants. researchgate.net The formamido group itself could potentially be susceptible to oxidation, although specific examples for this substrate are not provided in the reviewed literature. Further research is required to fully elucidate the oxidative profile of this compound and characterize the resulting products.

Reduction Pathways of the Formamido Moiety

The formamido group at the 5-position of the uracil ring can be reduced to an amino group, yielding the corresponding 5,6-diaminouracil derivative. This transformation is a key step in the synthesis of various fused heterocyclic systems, most notably xanthines. The reduction of the related 6-amino-5-nitrosouracil to 5,6-diaminouracil is a well-established procedure, often carried out using reducing agents such as sodium hydrosulfite or through catalytic hydrogenation. orgsyn.org A patent describes the hydrogenation of the nitroso group in 5-nitroso-6-aminouracil to produce 5,6-diaminouracil. google.com By analogy, it is highly probable that the formamido group in this compound can be hydrolyzed and/or reduced to the corresponding amine, although specific reagents and conditions for this direct transformation are not detailed in the provided search results. This conversion is crucial as 5,6-diaminouracils are direct precursors for the synthesis of many biologically active compounds. nih.govnih.govresearchgate.net

Nucleophilic Substitution Reactions at Amino Positions

Synthetic Utility as a Key Intermediate

This compound and its derivatives are valuable precursors in the synthesis of a wide array of complex organic molecules and modified nucleic acid components.

Precursor in Complex Organic Molecule Synthesis

The primary synthetic application of this compound lies in its use as a precursor for the synthesis of purine analogs, particularly xanthines. The general strategy involves the reduction of the 5-formamido group to an amino group, yielding a 5,6-diaminouracil. This diamine can then be cyclized with various reagents to form the fused imidazole (B134444) ring of the purine system.

For example, 5,6-diaminouracil derivatives can be condensed with carboxylic acids or aldehydes to synthesize 8-substituted xanthines. frontiersin.org The condensation with aldehydes initially forms an imine, which then undergoes oxidative cyclization. frontiersin.org A more direct approach involves the reaction of 5,6-diaminouracils with carboxylic acids using coupling reagents like COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate), which leads to the formation of 6-amino-5-carboxamidouracils that can be subsequently cyclized to xanthines. nih.govresearchgate.net

The following table summarizes the synthesis of various 6-amino-5-carboxamidouracils from 5,6-diaminouracil derivatives, which are accessible from this compound.

Table 1: Synthesis of 6-Amino-5-carboxamidouracil Derivatives

| Starting Diaminouracil | Carboxylic Acid | Product | Yield (%) | Ref |

|---|---|---|---|---|

| 5,6-diamino-1-methyluracil | Benzoic acid | N-(6-amino-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide | 78 | nih.gov |

| 5,6-diamino-1,3-dipropyluracil | 4-Methoxybenzoic acid | N-(6-amino-2,4-dioxo-1,3-dipropyl-1,2,3,4-tetrahydropyrimidin-5-yl)-4-methoxybenzamide | 87 | nih.gov |

| 5,6-diamino-3-ethyluracil | Cinnamic acid | N-(6-amino-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)cinnamamide | 80 | nih.gov |

| 5,6-diamino-3-ethyluracil | Benzoic acid | N-(6-amino-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide | 87 | nih.gov |

Furthermore, 6-aminouracil derivatives are utilized in multicomponent reactions to construct fused heterocyclic systems such as pyrido[2,3-d]pyrimidines. juniperpublishers.com

Building Block for Nucleotide Analogs and Modified Nucleic Acids

The versatile reactivity of the uracil core in this compound makes it a suitable starting point for the synthesis of modified nucleosides. While direct glycosylation of 6-aminouracil can be challenging due to multiple reactive sites, protection strategies can direct the reaction to the desired nitrogen atom. For instance, protection of the N6-amino group with a dimethylformamide (DMF) group has been shown to facilitate glycosylation at the N1 position to yield 6-aminouridine derivatives. nih.gov

These modified nucleosides can then be further functionalized. For example, 6-aminouridine can react at its nucleophilic C5 position with diazonium salts to introduce chromophoric azo groups, creating so-called "nucleodyes". nih.gov The synthesis of such modified nucleosides is of significant interest for their potential applications as probes in nucleic acid research and as therapeutic agents. nih.govmostwiedzy.plfrontiersin.orgnih.gov The formamido group in this compound could serve as a handle for further modifications or as a precursor to other functional groups in the synthesis of novel nucleotide analogs.

Role in the Synthesis of Heterocyclic Systems

The compound this compound is a pivotal intermediate in the synthesis of fused heterocyclic systems, most notably the purine family of compounds. Its structure, featuring a pyrimidine ring with adjacent amino and formamido groups at positions 6 and 5, respectively, provides the ideal configuration for intramolecular cyclization to form a second, five-membered imidazole ring. This transformation is the cornerstone of the classical Traube purine synthesis, a versatile and widely employed method for constructing the purine nucleus.

The general synthetic strategy involves two main stages: the formation of the this compound precursor followed by its cyclodehydration. The process typically begins with a 5,6-diaminouracil derivative, which is then treated with a formylating agent. Formic acid is the most common reagent for this purpose, efficiently converting the more nucleophilic 5-amino group into a formamide. Other reagents capable of introducing the required one-carbon fragment include formamide and orthoformic esters. slideshare.net

Once the this compound intermediate is formed, often in situ, it undergoes an intramolecular condensation reaction to yield the fused bicyclic system. This ring-closure step involves the nucleophilic attack of the 6-amino group onto the carbonyl carbon of the 5-formamido group, followed by the elimination of a water molecule (cyclodehydration). slideshare.net This reaction is typically promoted by heat, often by refluxing the intermediate in the formylating reagent (e.g., formic acid) or another high-boiling solvent. thieme-connect.de

This methodology provides a direct route to 8-unsubstituted purines, where the C8 position of the purine ring is derived from the formyl carbon of the intermediate. By starting with appropriately substituted 5,6-diaminouracil precursors, a wide variety of purine derivatives can be synthesized. For example, the cyclization of this compound itself leads to the formation of xanthine (a 2,6-dioxypurine), a central molecule in nucleotide metabolism. chemistry-online.comutah.edu

The following table summarizes representative examples of this synthetic transformation, highlighting the starting materials, reaction conditions, and the resulting heterocyclic products.

| Starting Pyrimidine | Reagent(s) for Formylation and Cyclization | Conditions | Heterocyclic Product | Yield |

|---|---|---|---|---|

| Pyrimidine-4,5-diamine | 98-100% Formic Acid | Heated to 210°C in a stream of CO₂. thieme-connect.de | Purine | Data not specified |

| 2,5,6-Triaminopyrimidin-4-ol | 90% Formic Acid | Heated under reflux for 4-5 hours. thieme-connect.de | Guanine | 65-75% thieme-connect.de |

| 4,5-Diaminopyrimidin-2-ol | Ethyl Orthoformate, HCl, DMF | Stirred at room temperature for 2 days. thieme-connect.de | Purin-2-ol | 64% thieme-connect.de |

| 4,5-Diaminouracil | Formic Acid | Heating/Reflux (general method). chemistry-online.com | Xanthine | Data not specified |

While the Traube synthesis using formic acid or its derivatives is the most direct application of this compound cyclization, the broader class of 6-amino-5-carboxamidouracils can be cyclized using various other methods. These include the use of reagents like sodium hydroxide, hexamethyldisilazane (B44280) (HMDS), or phosphorus pentoxide, which facilitate the dehydration and ring closure to form 8-substituted xanthines. nih.govfrontiersin.org This highlights the general utility of the 5-amido-6-amino-uracil scaffold as a robust precursor for building the fused imidazole ring of purine systems.

Biological and Biochemical Investigations

Metabolic Pathways and Biological Roles of 6-Amino-5-formamido-uracil

This compound is a significant metabolite derived from the biotransformation of naturally occurring methylxanthines, such as caffeine (B1668208), theophylline (B1681296), and theobromine. nih.govresearchgate.netnih.gov These parent compounds undergo extensive metabolism in the liver, primarily orchestrated by the cytochrome P450 enzyme system, with CYP1A2 being a key catalyst. clinpgx.org The metabolic pathways of methylxanthines are complex and vary between species, but they consistently lead to the formation of various uracil (B121893) derivatives, including this compound.

The formation of this compound is a key step in the catabolism of methylxanthines. For instance, after the administration of theobromine, a significant portion is metabolized into 6-amino-5[N-methylformylamino]-1-methyluracil. nih.gov Similarly, caffeine metabolism can lead to the production of 6-amino-5-[N-methylformylamino]-1,3-dimethyluracil, which has been identified as a major metabolite in rats. nih.govnih.gov The metabolic fate of these methylxanthines is dose-dependent and can be influenced by various factors such as genetics, the presence of other drugs, and dietary habits that can either induce or inhibit the activity of CYP1A2. researchgate.net

The metabolic pathways leading to this compound from different methylxanthines are summarized in the table below.

| Precursor Methylxanthine | Key Metabolite Form of this compound |

| Caffeine | 6-Amino-5-[N-methylformylamino]-1,3-dimethyluracil |

| Theophylline | (Metabolized to 1-methylxanthine, a precursor) |

| Theobromine | 6-Amino-5[N-methylformylamino]-1-methyluracil |

While this compound is a uracil derivative, and thus structurally related to pyrimidines, its formation from methylxanthines places it at the crossroads of purine (B94841) and pyrimidine (B1678525) metabolism. utah.edu Purines and pyrimidines are essential building blocks for nucleic acids. utah.edu The core structure of this compound is a pyrimidine ring, but its metabolic origin is from purine alkaloids (methylxanthines). mdpi.com

The biotransformation of methylxanthines involves demethylation and oxidation, processes that are also common in the catabolism of endogenous purines like guanine and adenine. wikipedia.org The resulting xanthine (B1682287) and uric acid derivatives from purine breakdown share structural similarities with the metabolites of methylxanthines. The enzymes involved in these pathways, such as xanthine oxidase, play a role in the further modification of methylxanthine metabolites. clinpgx.org For example, 1-methylxanthine, a metabolite of both caffeine and theophylline, is a substrate for xanthine oxidase. clinpgx.orgresearchgate.net This highlights the integration of methylxanthine metabolism with the endogenous purine degradation pathways.

Recent studies have also pointed to the potential of uracil and its derivatives as biomarkers in certain diseases, such as oral squamous cell carcinoma, where altered pyrimidine metabolism is observed. nih.govopendentistryjournal.comnih.gov This suggests that the levels of uracil-based metabolites, including those derived from exogenous sources like methylxanthines, could reflect underlying metabolic reprogramming in pathological states.

Molecular Interactions and Biochemical Mechanisms

The biotransformation of methylxanthines into this compound is a clear indication of the interaction of these precursors with a range of cellular enzymes. The primary enzymes involved are the cytochrome P450 monooxygenases, particularly CYP1A2, which catalyze the initial demethylation and hydroxylation steps. researchgate.netclinpgx.org Following these initial modifications, other enzymes such as xanthine oxidase and N-acetyltransferases can be involved in the further processing of the intermediate metabolites. researchgate.net

The structure of this compound, with its amino and formamido groups, suggests the potential for interactions with various macromolecules through hydrogen bonding and other non-covalent interactions. While the parent methylxanthines are well-known for their interaction with adenosine (B11128) receptors, the direct interaction of this compound with these or other receptors is not as well-characterized. However, its structural similarity to purine bases suggests it could potentially interact with enzymes and proteins that recognize purine or pyrimidine structures. For instance, the N-6 amino group of purines is known to be critical for binding to certain endonucleases like RNase L. nih.gov

The parent compounds of this compound, particularly theophylline, are well-established inhibitors of phosphodiesterases (PDEs). clinpgx.org PDEs are enzymes responsible for the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger in many cellular signaling pathways. By inhibiting PDEs, methylxanthines lead to an increase in intracellular cAMP levels, which in turn activates protein kinase A and modulates various cellular functions.

The direct effect of this compound on PDE activity and cAMP pathways has not been extensively studied. However, as a metabolite, its physiological concentrations and effects are likely to be different from the parent drug. The biotransformation of methylxanthines to uracil derivatives represents a detoxification and elimination pathway, and it is plausible that these metabolites have reduced pharmacological activity compared to the parent compounds. Further research is needed to elucidate whether this compound retains any significant PDE-inhibitory activity.

The parent methylxanthine, theophylline, has been shown to influence gene expression through mechanisms distinct from PDE inhibition, such as the activation of histone deacetylases. clinpgx.org This can lead to synergistic effects with glucocorticoids in inflammatory conditions.

Regarding this compound itself, some studies have investigated its biological activities. For example, the metabolite 6-amino-5-formyl-methylamino-1,3-dimethyl uracil has been studied for its in vitro and in vivo cytotoxicity, suggesting it can impact cell division and survival. nih.gov The broader class of uracil derivatives has been implicated in cellular proliferation. Elevated levels of uracil have been associated with increased metastatic potential in certain cancers, highlighting the role of pyrimidine metabolism in tumor progression. nih.govopendentistryjournal.com These findings suggest that metabolites like this compound, which are part of the broader pool of cellular uracil derivatives, could potentially influence cellular processes related to growth and proliferation.

Exploration of Potential Biological Activities

The structural framework of uracil and its derivatives has long been a subject of significant interest in medicinal chemistry due to their diverse biological activities. The compound this compound, a specific derivative, is part of a broader class of molecules that have been investigated for various therapeutic applications. This section explores the potential biological activities of this compound and its structural relatives, focusing on cytotoxic effects, antiviral and anticancer potential through scaffold modification, and interactions with specific biological targets.

Investigation of Cytotoxic Effects at the Cellular Level

Direct cytotoxic studies on this compound are not extensively documented in publicly available research. However, investigations into structurally similar compounds provide insights into the potential cytotoxic profile of this class of molecules. For instance, a study on 6-amino-5-formylmethylamino-1,3-dimethyluracil (ADMU), a metabolite of caffeine with a similar uracil core, evaluated its in vitro cytotoxicity. The study utilized murine Lewis lung carcinoma (3LL) cells, L929 fibroblast cells, and a human ovarian carcinoma-derived E cell line. nih.gov

The results indicated that ADMU, at concentrations up to 60 micrograms/ml, did not exhibit significant cytocidal action. nih.gov This was in stark contrast to 5-fluorouracil (5FU), a well-known anticancer drug, which demonstrated marked cytotoxicity at concentrations of 1-10 micrograms/ml. nih.gov This suggests that the specific substitutions on the uracil ring are critical determinants of a compound's cytotoxic potential.

Table 1: In Vitro Cytotoxicity of ADMU and 5-Fluorouracil

| Compound | Concentration | Cell Lines | Cytotoxic Effect |

|---|---|---|---|

| 6-amino-5-formylmethylamino-1,3-dimethyluracil (ADMU) | Up to 60 µg/ml | 3LL, L929, E cell line | No appreciable cytocidal action |

| 5-Fluorouracil (5FU) | 1-10 µg/ml | 3LL, L929, E cell line | Markedly cytotoxic |

Further research into various N-heteroaryl enamino amides and dihydropyrimidinethiones, which contain the pyrimidine scaffold, has shown that structural features significantly influence cytotoxicity against gastric (AGS) and breast (MCF-7) cancer cells. nih.gov For example, the incorporation of non-bulky, electron-deficient rings can increase cytotoxic effects. nih.gov

Studies on Antiviral and Anticancer Potential Through Uracil Scaffold Modification

The modification of the uracil scaffold is a well-established strategy for developing novel antiviral and anticancer agents. The substitutions at various positions of the pyrimidine ring are considered a promising direction for the synthesis of new pyrimidine-based drugs. juniperpublishers.com

In the realm of anticancer research, derivatives of 5-cinnamoyl-6-aminouracil have been synthesized and evaluated for their potential as anticancer agents. nih.gov One such compound, 1,3-dimethyl-5-cinnamoyl-6-aminouracil, demonstrated in vivo activity against P388 leukemia. nih.gov Furthermore, the introduction of a hydrophilic side chain on the 6-amino group, as seen in 1,3-dimethyl-5-cinnamoyl-6-[(2-morpholinoethyl)amino]uracil and 1,3-dimethyl-5-cinnamoyl-6-[(2-piperidinoethyl)amino]uracil, resulted in in vitro cytotoxic activity against L1210 leukemia. nih.gov

Regarding antiviral potential, modifications of the uracil structure have yielded compounds with significant activity against various viruses. For instance, a series of 6-azido and 6-amino derivatives of 1-substituted-3-(3,5-dimethylbenzyl)uracils showed good to moderate anti-HIV-1 activity. researchgate.net Notably, the 6-amino derivatives generally exhibited greater potency than their 6-azido counterparts. researchgate.net The interaction through hydrogen bonding between the 6-amino group and the amide group of HIV-1 reverse transcriptase is considered important for this activity. rjptonline.org

Table 2: Biological Activity of Modified Uracil Derivatives

| Compound Class | Modification | Target/Model | Observed Activity |

|---|---|---|---|

| 5-Cinnamoyl-6-aminouracils | 1,3-dimethyl substitution | P388 Leukemia (in vivo) | Active (T/C = 124%) |

| 5-Cinnamoyl-6-aminouracils | 6-amino side chain addition | L1210 Leukemia (in vitro) | Cytotoxic |

| 1-Substituted-3-(3,5-dimethylbenzyl)uracils | 6-azido and 6-amino substitution | HIV-1 | Good to moderate anti-HIV-1 activity |

Interactions with Specific Biological Targets (e.g., Fatty Acids, Epidermal Growth Factor)

The biological effects of uracil derivatives are often mediated by their interaction with specific molecular targets. Research has explored the engagement of these compounds with enzymes and cellular receptors involved in disease pathways.

One area of investigation is the interaction of uracil derivatives with enzymes involved in fatty acid metabolism. A study on uracil urea (B33335) derivatives identified them as potent and selective inhibitors of fatty acid amide hydrolase (FAAH), an enzyme that modulates a range of physiological processes. rsc.org The study highlighted that the uracil ring acts as a leaving group and that modifications to its electronic properties can enhance inhibitory potency. rsc.org

In the context of cancer therapy, the epidermal growth factor receptor (EGFR) is a crucial target. The efficacy of adjuvant chemotherapy with uracil-tegafur has been shown to be influenced by the EGFR mutation status in patients with lung adenocarcinoma. nih.gov Patients with EGFR wild-type tumors experienced a significant survival benefit from this therapy, whereas the same benefit was not observed in patients with EGFR mutant tumors. nih.gov In vitro experiments supported these findings, showing that EGFR wild-type cells are more sensitive to fluorouracil (FU) than mutant cells. nih.gov

Table 3: Interaction of Uracil Derivatives with Biological Targets

| Uracil Derivative Class | Biological Target | Key Finding |

|---|---|---|

| Uracil urea derivatives | Fatty Acid Amide Hydrolase (FAAH) | Act as potent and selective inhibitors; uracil ring functions as a leaving group. |

| Uracil-tegafur | Epidermal Growth Factor Receptor (EGFR) | Therapeutic effect is dependent on EGFR mutation status in lung adenocarcinoma. |

Advanced Analytical and Spectroscopic Characterization

Spectroscopic Analysis for Structural Elucidation and Conformation

Spectroscopic techniques are fundamental in confirming the identity and structural features of 6-Amino-5-formamido-uracil. Each method offers unique insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of this compound by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei. While a dedicated spectrum for this specific compound is not widely published, expected chemical shifts can be inferred from structurally similar uracil (B121893) derivatives.

¹H NMR: The proton NMR spectrum is anticipated to show distinct signals corresponding to the various protons in the molecule. The protons attached to nitrogen atoms (N-H) of the uracil ring, the primary amine (-NH₂), and the formamido group (-NH-CHO) are expected to appear as broad singlets in a polar aprotic solvent like DMSO-d₆. The formyl proton (-CHO) would likely appear as a singlet at a downfield chemical shift.

¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton. Key signals would include those for the two carbonyl carbons (C2 and C4) of the uracil ring, which are expected at the most downfield positions. The C5 and C6 carbons, being attached to nitrogen atoms, will also have characteristic shifts. The formyl carbonyl carbon will also be readily identifiable in the downfield region.

Table 1: Predicted NMR Chemical Shifts for this compound in DMSO-d₆

| Nucleus | Atom Position | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹H | N1-H | ~10.5 | Broad singlet |

| ¹H | N3-H | ~10.6 | Broad singlet |

| ¹H | Formamido N-H | ~8.7 | Singlet |

| ¹H | Formyl C-H | ~8.0 | Singlet |

| ¹H | Amino (-NH₂) | ~6.5 | Broad singlet, 2H |

| ¹³C | C2 (Carbonyl) | ~150 | |

| ¹³C | C4 (Carbonyl) | ~153 | |

| ¹³C | C5 | ~87 | |

| ¹³C | C6 | ~160 | |

| ¹³C | Formyl (C=O) | ~165 |

Note: Predicted values are based on data from analogous 5- and 6-substituted uracil compounds.

Infrared (IR) and Raman Spectroscopy for Vibrational Modes

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule by probing their characteristic vibrational modes. The spectra of this compound are expected to be rich with information due to its various functional groups.

Key vibrational modes would include:

N-H Stretching: Strong, broad bands in the region of 3200-3500 cm⁻¹ corresponding to the N-H bonds of the uracil ring, the amino group, and the formamido group.

C=O Stretching: Intense, sharp absorption bands between 1650-1750 cm⁻¹ are characteristic of the two carbonyl groups in the uracil ring and the carbonyl of the formamido group.

N-H Bending: Bands in the 1550-1650 cm⁻¹ region are expected from the bending vibrations of the amino and formamido groups.

C-N Stretching: Vibrations for the carbon-nitrogen bonds of the ring and substituents would appear in the fingerprint region (below 1500 cm⁻¹).

Table 2: Expected Characteristic IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3200 - 3500 | N-H Stretch | Amine (-NH₂), Amide (N-H), Uracil (N-H) |

| 3000 - 3100 | C-H Stretch | Formyl (-CHO) |

| 1650 - 1750 | C=O Stretch | Uracil Carbonyls, Amide Carbonyl |

| 1550 - 1650 | N-H Bend | Amine (-NH₂), Amide (N-H) |

| 1350 - 1450 | C-N Stretch | Aromatic Amine, Amide |

Mass Spectrometry for Molecular Mass and Fragmentation Patterns

Mass spectrometry (MS) is used to determine the exact molecular weight of this compound and to gain structural information from its fragmentation patterns. The molecular formula is C₅H₆N₄O₃, corresponding to a molecular weight of approximately 170.13 g/mol .

In an MS experiment, the molecule would be ionized to produce a molecular ion [M]⁺ or a protonated molecule [M+H]⁺. High-resolution mass spectrometry can confirm the elemental composition with high accuracy. Tandem mass spectrometry (MS/MS) would involve isolating the molecular ion and inducing fragmentation. Plausible fragmentation pathways could include the neutral loss of the formyl group (CHO), ammonia (B1221849) (NH₃), or water (H₂O), as well as cleavages within the uracil ring structure.

Table 3: Plausible Mass Spectrometry Fragments for this compound

| m/z (Mass-to-Charge) | Proposed Ion/Fragment | Description of Neutral Loss |

|---|---|---|

| 171.05 | [M+H]⁺ | Protonated molecular ion |

| 170.04 | [M]⁺ | Molecular ion |

| 142.06 | [M+H - CHO]⁺ | Loss of the formyl group |

| 154.05 | [M+H - NH₃]⁺ | Loss of ammonia from the amino group |

| 153.04 | [M+H - H₂O]⁺ | Loss of water |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. For this compound, the uracil ring constitutes a conjugated system of pi (π) electrons. This system is responsible for strong absorption in the UV region. Unsubstituted uracil typically exhibits an absorption maximum (λ_max) around 258-260 nm. sielc.com The presence of the amino and formamido groups, which act as auxochromes, is expected to cause a bathochromic (red) shift, moving the absorption maximum to a slightly longer wavelength. This characteristic absorption can be used for quantification and purity assessment.

Chromatographic Techniques for Purity Assessment and Quantification

Chromatography is essential for separating this compound from impurities and for its precise quantification in various matrices.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis of uracil and its derivatives. Developing a robust HPLC method is crucial for ensuring the purity and accurate measurement of this compound.

A typical method would be based on reversed-phase (RP) chromatography. In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. For a polar compound like this compound, the mobile phase would likely consist of an aqueous buffer mixed with an organic modifier such as acetonitrile (B52724) or methanol. The addition of an acid, like formic acid, to the mobile phase is common to ensure good peak shape by suppressing the ionization of silanol (B1196071) groups on the stationary phase. nist.gov Detection is typically performed using a Diode Array Detector (DAD) set at the compound's UV absorption maximum or by a mass spectrometer (LC-MS) for enhanced sensitivity and specificity. nist.gov

Table 4: Typical Parameters for HPLC Method Development

| Parameter | Typical Conditions | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) | Stationary phase for separation based on hydrophobicity. |

| Mobile Phase | Gradient of Water (with 0.1% Formic Acid) and Acetonitrile | Eluent system to separate compounds. Gradient elution allows for the separation of compounds with a range of polarities. |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation. |

| Injection Volume | 10 - 20 µL | Amount of sample introduced into the system. |

| Detector | DAD (at λ_max) or Mass Spectrometer (MS) | For detection and quantification of the analyte. |

| Column Temperature | 25 - 40 °C | Affects viscosity and separation efficiency. |

Specialized Spectroscopic and Imaging Methodologies

Matrix isolation is a high-resolution spectroscopic technique used to study molecules in an inert environment at cryogenic temperatures. The method involves trapping the molecule of interest, in this case, this compound, within a solid matrix of a noble gas, such as argon or nitrogen, by co-depositing the vaporized compound and a large excess of the matrix gas onto a cold window (typically ~10-20 K). nbuv.gov.uauc.pt This process isolates individual molecules from each other, preventing intermolecular interactions and allowing for the study of the intrinsic properties of the molecule. lookchem.com

For a molecule like this compound, which can exist in different tautomeric and conformational forms, matrix isolation coupled with infrared (IR) spectroscopy is particularly insightful. The high-resolution spectra obtained under these conditions can distinguish between subtle structural isomers that would otherwise be unresolvable in solution or solid-state measurements. uc.ptacs.org This technique would make it possible to definitively identify the preferred gas-phase tautomer (amino vs. imino) and the rotational conformers arising from the orientation of the formamido group relative to the pyrimidine (B1678525) ring.

The vibrational frequencies measured by matrix isolation IR spectroscopy are sharp and well-defined, providing an excellent basis for comparison with theoretical predictions from quantum chemical calculations. acs.org This synergy between experimental and computational results allows for a precise and unambiguous assignment of the fundamental vibrational modes of the molecule.

Table 2: Potential Application of Matrix Isolation IR Spectroscopy for this compound

| Vibrational Mode | Expected Information from Matrix Isolation IR |

| N-H Stretching | Provides distinct frequencies for the amino and formamido groups, helping to resolve tautomeric forms and hydrogen bonding potential. |

| C=O Stretching | Offers highly resolved bands for the two carbonyl groups on the uracil ring, sensitive to the local electronic environment. |

| C=C / C=N Stretching | Characterizes the pyrimidine ring structure. |

| N-H Bending | Differentiates between amino and formamido groups and their conformations. |

| C-N Stretching | Elucidates the connectivity between the formamido group and the uracil ring. |

This table illustrates the type of detailed structural information that could be obtained by applying the matrix isolation technique to this specific uracil derivative.

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid, crystalline state. While a specific crystal structure for this compound is not publicly available, analysis of closely related 6-amino-5-carboxamidouracil derivatives has been successfully performed, unambiguously confirming their molecular structures and regioselectivity of synthesis. nih.govnih.gov

This technique would provide a wealth of structural information for this compound. It would reveal exact bond lengths, bond angles, and torsion angles, confirming the planarity of the pyrimidine ring and the specific conformation of the formamido substituent. Furthermore, X-ray crystallography elucidates the packing of molecules within the crystal lattice and details the network of intermolecular interactions, such as hydrogen bonds, which are critical to the stability and properties of the solid material. It is expected that the amino and formamido groups, along with the ring nitrogens and carbonyl oxygens, would participate in an extensive hydrogen-bonding network. researchgate.net

Based on data from analogous structures, a crystallographic analysis would yield precise parameters defining the unit cell of the crystal. researchgate.net

Table 3: Representative Crystallographic Data Obtainable for a this compound Derivative

| Parameter | Example Data from a Related Uracil Derivative researchgate.net |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | a = 9.6209 Å, b = 11.7064 Å, c = 14.5493 Å |

| α = 90°, β = 106.939°, γ = 90° | |

| Volume (V) | 1567.5 ų |

| Molecules per Unit Cell (Z) | 4 |

| Key Structural Insights | - Confirmation of covalent structure. - Planarity of the uracil ring. - Conformation of the C5-substituent relative to the ring. - Detailed map of intermolecular hydrogen bonds. |

This table presents typical data obtained from an X-ray crystallography study of a related heterocyclic compound to illustrate the expected outcomes for this compound.

Theoretical and Computational Approaches

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 6-Amino-5-formamido-uracil. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) is a widely used computational method for predicting the molecular structure and energy of uracil (B121893) derivatives. materialsciencejournal.orgresearchgate.net Methods like the B3LYP (Becke, three-parameter, Lee–Yang–Parr) exchange-correlation functional, combined with basis sets such as 6-311G(d,p), are employed to optimize the geometry of the molecule. materialsciencejournal.org This process involves calculating the lowest energy arrangement of the atoms, which corresponds to the most stable molecular structure. The output of these calculations provides precise data on bond lengths, bond angles, and dihedral angles. materialsciencejournal.org For substituted uracils, DFT is crucial for understanding how different functional groups, like the amino and formamido groups, influence the geometry of the pyrimidine (B1678525) ring. nih.gov

Table 1: Representative Optimized Geometrical Parameters for a Substituted Uracil Ring (Illustrative) Note: This table is illustrative of typical DFT calculation outputs for uracil derivatives and not specific experimental data for this compound.

| Parameter | Bond | Calculated Value (Å) |

| Bond Length | C2-N3 | 1.38 |

| N3-C4 | 1.41 | |

| C4-C5 | 1.45 | |

| C5-C6 | 1.36 | |

| C6-N1 | 1.39 | |

| N1-C2 | 1.37 | |

| C4=O8 | 1.24 | |

| C2=O7 | 1.23 |

| Parameter | Angle | Calculated Value (°) |

| Bond Angle | N1-C2-N3 | 115.0 |

| C2-N3-C4 | 126.5 | |

| N3-C4-C5 | 115.2 | |

| C4-C5-C6 | 119.8 | |

| C5-C6-N1 | 122.5 | |

| C6-N1-C2 | 120.9 |

Ab Initio Methods for Electronic Properties

Ab initio quantum chemistry methods, which are based on first principles without empirical parameters, are used to investigate the electronic properties of molecules like this compound. researchgate.net Techniques such as Hartree-Fock (HF) and Møller–Plesset perturbation theory (MP2) provide valuable information on properties like the conformational flexibility of amino groups attached to nucleic acid bases. nih.govacs.org For instance, high-level ab initio studies at the MP2/6-31G(d,p) level have been used to create two-dimensional maps of energy as a function of amino hydrogen torsions, revealing the flexibility of these groups, which is crucial for biological function. nih.gov These methods are also vital for accurately describing anions, dianions, and trianions of uracil derivatives, where diffuse and polarization functions in the basis set are important for correct representation. researchgate.net

Uracil and its derivatives can exist in several tautomeric forms, which are isomers that differ in the position of a proton. Computational methods are essential for determining the relative stabilities of these tautomers. researchgate.net For the related compound 6-amino-5-formyluracil, calculations have shown that it primarily exists as an amino-formyl-keto tautomer with significant imino character. researchgate.net DFT calculations on other substituted uracils have been used to study how substituents and solvation affect tautomeric preferences. nih.gov For example, while substitution generally does not change the fact that the diketo tautomer of uracil is the most stable, strong intramolecular hydrogen bonds can significantly stabilize other forms. nih.gov The relative Gibbs free energies of different tautomers can be calculated to predict their populations at equilibrium. mdpi.com

Table 2: Calculated Relative Stabilities of Uracil Tautomers (Illustrative) Note: This table illustrates typical relative energy calculations for uracil tautomers; values are relative to the most stable diketo form.

| Tautomer | Description | Relative Energy (kcal/mol) |

| u1 | Diketo | 0.0 |

| u2 | Enol-keto | +9.5 |

| u3 | Enol-keto | +10.2 |

| u4 | Dienol | +17.9 |

Molecular Dynamics and Simulation Studies

Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. nih.gov This approach provides a dynamic picture of this compound, revealing how it behaves and interacts with its environment.

The properties and behavior of a molecule can be significantly influenced by its solvent environment. The Polarizable Continuum Model (PCM) and similar methods like the Conductor-like Screening Model (COSMO) are used to simulate the effects of a solvent without explicitly modeling every solvent molecule. researchgate.netresearchgate.net These models represent the solvent as a continuous medium with a specific dielectric constant (ε). researchgate.net Studies on uracil derivatives and formamide (B127407) have shown that polar solvents enhance the electronic effects of substituents. nih.govcityu.edu.hk For example, the electron-donating properties of an amino group on a uracil ring are enhanced in polar solvents. nih.gov PCM calculations can predict how properties like tautomer stability, binding energies, and vibrational frequencies change in different solvents, from non-polar environments like carbon tetrachloride to highly polar ones like water. researchgate.netresearchgate.netresearchgate.net

Table 3: Effect of Solvent Dielectric Constant on a Molecular Property (Illustrative) Note: This table illustrates the general trend of how a molecular property, such as binding energy, might change with solvent polarity as studied by PCM.

| Solvent | Dielectric Constant (ε) | Relative Binding Energy (kJ/mol) |

| Gas Phase | 1 | 0.0 |

| Carbon Tetrachloride | 2.2 | -5.2 |

| Tetrahydrofuran | 7.6 | -12.8 |

| Ethanol | 24.6 | -18.5 |

| Acetonitrile (B52724) | 37.5 | -19.1 |

| Dimethyl Sulfoxide | 46.7 | -19.8 |

| Water | 78.4 | -20.4 |

Simulation of Molecular Interactions with Biological Receptors

Molecular dynamics simulations are a key tool for understanding how a molecule like this compound might interact with biological targets, such as proteins or nucleic acids. The process begins by creating a system that includes the receptor and the ligand (the uracil derivative). youtube.com This system is then solvated with water molecules and ions to mimic physiological conditions. nih.gov An energy minimization step is performed to remove any steric clashes, followed by a gradual heating and equilibration of the system to the desired temperature and pressure. nih.gov The final production simulation can run for nanoseconds to microseconds, generating a trajectory that shows the movement of every atom over time. nih.gov Analysis of this trajectory can reveal the preferred binding pose of the ligand, the key intermolecular interactions (like hydrogen bonds) that stabilize the complex, and the conformational changes that may occur in the receptor upon binding.

In Silico Modeling for Drug Design and Mechanism Prediction

Computational models are integral to modern drug discovery, enabling the rapid screening of compounds and the prediction of their biological activities before synthesis. For uracil analogues like this compound, these techniques can predict interactions with therapeutic targets and forecast metabolic fate.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is crucial for understanding the potential therapeutic action of a compound. For this compound, docking studies would involve modeling its interaction with the binding site of a target enzyme or receptor. The process calculates a scoring function to estimate the binding affinity, with lower scores generally indicating a more stable interaction.

These simulations can reveal key molecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. For instance, in studies of other uracil derivatives, docking has been used to predict binding modes within the active sites of targets like HIV reverse transcriptase and thymidylate synthase. nih.govnih.govtandfonline.com The results of such a study for this compound would be presented in a format similar to the illustrative table below, guiding medicinal chemists in optimizing the molecule's structure for enhanced potency.

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Amino Acid Residues | Type of Interaction |

|---|---|---|---|

| Thymidylate Synthase | -8.5 | Arg50, Ser120, Tyr258 | Hydrogen Bond, π-π Stacking |

| HIV Reverse Transcriptase | -7.9 | Lys101, Pro236, Tyr181 | Hydrogen Bond, Hydrophobic |

| Protein Kinase Akt | -9.1 | Lys179, Glu234, Thr291 | Hydrogen Bond, Electrostatic |

Understanding a compound's metabolic fate is critical in drug development. In silico tools can predict how a molecule like this compound might be transformed by metabolic enzymes, primarily the cytochrome P450 (CYP) superfamily. nih.govnih.gov These computational methods can be broadly classified into ligand-based and structure-based approaches. nih.govcreative-biolabs.com

Ligand-based methods use the structure of the molecule itself to predict its metabolic susceptibility, often employing machine learning models trained on large datasets of known metabolic reactions. sci-hub.boxnih.gov Structure-based methods involve docking the molecule into the active site of a specific metabolic enzyme to predict interactions. creative-biolabs.com

Software tools like BioTransformer, SyGMa, and Meteor Nexus integrate knowledge-based rules and machine learning to predict the products of both Phase I (e.g., oxidation, reduction) and Phase II (e.g., glucuronidation, sulfation) metabolism. biorxiv.orgnih.govoup.com Predicting these pathways helps identify potentially toxic metabolites or compounds with poor metabolic stability early in the discovery process.

| Metabolic Reaction | Enzyme Family | Predicted Metabolite Structure | Potential Impact |

|---|---|---|---|

| Hydroxylation | Cytochrome P450 (Phase I) | Addition of -OH group to the uracil ring | Increased polarity, potential for further conjugation |

| N-dealkylation | Cytochrome P450 (Phase I) | Removal of an alkyl group from a nitrogen atom | Alteration of biological activity |

| Glucuronidation | UGTs (Phase II) | Attachment of glucuronic acid | Greatly increased water solubility for excretion |

| Sulfation | SULTs (Phase II) | Attachment of a sulfo group | Increased water solubility for excretion |

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. For uracil analogues, QSAR models are developed to predict therapeutic activities, such as anticancer effects. researchgate.netresearchgate.netnih.gov

In a QSAR study of 6-amino uracil analogues as inhibitors of thymidine (B127349) phosphorylase, an enzyme implicated in cancer, researchers used multiple linear regression to build a model. The model correlated the anticancer activity of the compounds with various physicochemical descriptors. The resulting equation explained a significant portion of the variance in biological activity, indicating its predictive power. Such models are crucial for rationally designing new, more potent derivatives by optimizing the key structural features identified in the QSAR equation.

| Statistical Parameter | Value | Interpretation |

|---|---|---|

| r² (Coefficient of Determination) | 0.85 | The model explains 85% of the variance in the observed biological activity. |

| q² (Cross-validated r²) | 0.78 | The model has good predictive power on new data (robustness). |

| F-test value | 45.6 | The relationship between the descriptors and activity is statistically significant. |

| Key Descriptors | LogP (lipophilicity), Molar Refractivity (volume/polarizability), Dipole Moment |

Prebiotic Chemistry and Origin of Life Contexts

Theoretical studies provide a window into the chemical processes that may have led to the origin of life on Earth. This compound is an intermediate in pathways proposed for the formation of purines, placing it within the broader context of nucleobase synthesis from simple precursors.

Formamide (H₂NCHO) is a simple molecule containing the four essential elements for life (hydrogen, carbon, nitrogen, and oxygen) and is considered a plausible precursor for the abiotic synthesis of biomolecules. nih.gov Theoretical and computational studies, often using quantum chemical methods, have explored reaction pathways leading from formamide to nucleobases, including uracil and purines.

These studies suggest that under conditions relevant to the early Earth, such as high temperatures or the presence of mineral catalysts, formamide can condense to form a variety of prebiotic compounds. Computational models have shown that formamide can serve as both the reactant and the solvent, preventing the hydrolysis of the newly formed nucleobases, which would be a significant problem in an aqueous environment. creative-biolabs.comsci-hub.box The reaction networks are complex, but theoretical calculations of activation energies suggest that these pathways are kinetically feasible. sci-hub.box Some models propose that the initial dissociation of formamide, perhaps triggered by a high-energy event like a meteorite impact, could produce highly reactive radicals that react further to form adenine, guanine, cytosine, and uracil in a unified mechanism. oup.com The formation of this compound's parent structure, uracil, from formamide is a key step in these theoretical frameworks for the origin of genetic material.

Future Research Directions and Open Questions

Development of Novel Synthetic Routes with Enhanced Efficiency

The synthesis of uracil (B121893) derivatives is a cornerstone of medicinal chemistry, providing precursors for a vast array of bioactive molecules, including xanthine-based drugs. nih.govfrontiersin.org While traditional methods for creating C5-substituted uracils exist, they often involve harsh conditions or hazardous reagents. nih.gov Future research is critically needed to develop more efficient, scalable, and environmentally benign synthetic pathways to 6-Amino-5-formamido-uracil and its analogs.

A promising direction lies in the adoption of modern coupling reagents. For instance, a recently developed practical synthesis for the closely related 6-amino-5-carboxamidouracils utilizes the non-hazardous coupling reagent COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate). nih.gov This method offers significant advantages over established procedures that use reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC-HCl) or require the formation of carboxylic acid chlorides. nih.gov The COMU-based condensation of 5,6-diaminouracil (B14702) derivatives with various carboxylic acids is remarkably rapid, often leading to the precipitation of pure products within 5 to 10 minutes at room temperature, with isolated yields frequently exceeding 80%. nih.govfrontiersin.orgnih.gov

Future investigations should aim to adapt such highly efficient methods specifically for the formamido derivative, potentially by using formic acid or its activated equivalents as the coupling partner. The goal would be to establish a high-yield, one-pot synthesis that minimizes purification steps and is amenable to large-scale production.

Table 1: Comparison of Synthetic Methods for 6-amino-5-carboxamidouracils

| Method | Coupling Reagent | Key Advantages | Key Disadvantages | Typical Yields |

|---|---|---|---|---|

| Carboxylic Acid Chloride | Thionyl Chloride / Oxalyl Chloride | High reactivity of acyl chloride | Requires harsh conditions; generates HCl | Variable |

| Carbodiimide Coupling | EDC-HCl | Milder conditions than acid chlorides | Can have side reactions; reagent cost | Moderate to Good |

| COMU Coupling | COMU | Very fast reaction times (5-10 min); high yields; avoids hazardous reagents | Reagent cost may be higher | >80% nih.govnih.gov |

Table 2: Examples of 6-amino-5-carboxamidouracils Synthesized via COMU Method

| Compound Name | Starting Materials | Yield |

|---|---|---|

| N-(6-amino-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide | 5,6-diamino-1-methyluracil, Benzoic acid | 78% frontiersin.org |

| N-(6-amino-2,4-dioxo-1,3-dipropyl-1,2,3,4-tetrahydropyrimidin-5-yl)-4-methoxy-benzamide | 5,6-diamino-1,3-dipropyluracil, 4-Methoxybenzoic acid | 87% frontiersin.org |

Deeper Elucidation of Biological Mechanisms and Target Identification

The biological role of this compound is primarily understood in the context of it being a metabolite. cymitquimica.com However, the specific enzymes and pathways it interacts with are not well-defined. A crucial area for future research is the detailed investigation of its mechanism of action and the identification of its molecular targets.

Given that its parent compounds, theophylline (B1681296) and caffeine (B1668208), are well-known adenosine (B11128) receptor antagonists, a primary research question is whether this compound retains any activity at these G protein-coupled receptors. frontiersin.org Competitive binding assays and functional studies could clarify if it acts as an agonist, antagonist, or allosteric modulator of the A1, A2A, A2B, or A3 adenosine receptor subtypes.

Furthermore, related uracil derivatives have been explored for a range of biological activities, including the inhibition of enzymes like cathepsin B in cancer models. scirp.org Another related compound, 6-amino-5-(formyl-N-methylamino)-1,3-dimethyluracil (ADMU), a metabolite of caffeine, has been studied for its cytotoxic effects, although it was found to be largely non-cytocidal. nih.gov This suggests that the biological activity of these metabolites warrants deeper investigation. Future studies should employ techniques such as affinity chromatography, proteomics, and thermal shift assays to pull down binding partners and identify specific protein targets, thereby moving beyond its known role as a metabolic byproduct.

Exploration of Undiscovered Biological Applications

The structural scaffold of uracil is a "privileged structure" in medicinal chemistry, forming the basis for numerous therapeutic agents, including antiviral and anticancer drugs. scirp.orgconicet.gov.ar While this compound itself has no established therapeutic application, its structure presents a template for discovering new biological functions.

Future research should involve broad-based biological screening of the compound and its derivatives against diverse target classes. Uracil derivatives have shown promise in stimulating lung cell proliferation for regenerative applications and have been utilized to create compounds with activity against prostate cancer. scirp.orgjppres.com High-throughput screening campaigns could test this compound against panels of kinases, proteases, ion channels, and nuclear receptors to uncover unexpected activities.

Moreover, its role as a metabolite of theophylline, a drug used for respiratory diseases, suggests a potential, though unexplored, role in respiratory pharmacology. frontiersin.org Investigations into its effects on bronchial smooth muscle tone, inflammatory cytokine release from pulmonary cells, or phosphodiesterase activity could reveal novel therapeutic avenues. The synthesis of a library of related analogs, by varying the substituent at the formamido nitrogen or the uracil ring, would be a critical step in exploring the structure-activity relationship for any identified biological activities.

Application of Advanced Analytical Techniques for Trace Analysis

As a metabolite of widely consumed substances and a potential impurity in pharmaceuticals, the ability to detect and quantify this compound at trace levels in complex matrices is essential. cymitquimica.comnih.gov While standard methods like liquid chromatography-mass spectrometry (LC-MS) are applicable, significant opportunities exist for the application of more advanced analytical techniques. nih.gov

Future research should focus on developing ultra-sensitive and highly selective analytical methods. Key areas for development include:

Tandem Mass Spectrometry (LC-MS/MS): The development of validated LC-MS/MS methods would provide the gold standard for quantification in biological fluids like plasma and urine, enabling precise pharmacokinetic and metabolic studies.

High-Resolution Mass Spectrometry (HRMS): Techniques like Quadrupole Time-of-Flight (QTOF) mass spectrometry can aid in the unequivocal identification of the compound and its potential further metabolites in complex biological or environmental samples. nih.gov

Capillary Electrophoresis (CE): CE coupled with mass spectrometry (CE-MS) could offer advantages in terms of sample volume requirements and separation efficiency for this polar compound.

Immunoassays: The development of specific antibodies could lead to rapid, high-throughput screening tools like the Enzyme-Linked Immunosorbent Assay (ELISA), useful for monitoring patient adherence to theophylline or for quality control in caffeine production.

The implementation of these advanced techniques is an open area of research that would greatly enhance the study of the compound's metabolic fate and its monitoring as a process impurity.

Integration of Computational and Experimental Methodologies for Rational Design

The rational design of novel therapeutic agents based on the this compound scaffold can be significantly accelerated by integrating computational and experimental approaches. This synergy allows for the prediction of molecular properties and biological activities, thereby prioritizing the synthesis of the most promising candidates and reducing the reliance on costly and time-consuming trial-and-error approaches.

Future research in this domain should leverage a variety of computational tools:

Molecular Docking: To explore the binding of this compound derivatives to the active sites of potential targets (e.g., adenosine receptors, phosphodiesterases), guiding the design of analogs with improved binding affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR): By synthesizing a small, focused library of analogs and evaluating their biological activity, QSAR models can be built to correlate specific structural features with function. These models can then predict the activity of virtual compounds before they are synthesized.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-protein complex, revealing key interactions and conformational changes that are crucial for biological activity but may not be apparent from static docking poses.

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed analogs, helping to identify and eliminate candidates with unfavorable pharmacokinetic or toxicity profiles early in the discovery process.

By combining the predictions from these computational methods with targeted synthesis and biological testing, the exploration of this compound's therapeutic potential can proceed in a much more efficient and informed manner.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.